molecular formula C6H7N3O2 B2751854 N,5-dihydroxypyridine-3-carboximidamide CAS No. 1824477-94-2

N,5-dihydroxypyridine-3-carboximidamide

Cat. No.: B2751854
CAS No.: 1824477-94-2
M. Wt: 153.141
InChI Key: JIYACTPBEKHVEW-UHFFFAOYSA-N
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Description

N,5-Dihydroxypyridine-3-carboximidamide is a pyridine derivative characterized by hydroxyl (-OH) groups at the 5-position and carboximidamide (-C(=NH)NH₂) at the 3-position.

Properties

IUPAC Name

N',5-dihydroxypyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-6(9-11)4-1-5(10)3-8-2-4/h1-3,10-11H,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYACTPBEKHVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC=C1O)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,5-Dihydroxypyridine-3-carboximidamide typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the hydroxyl and carboximidamide groups. . Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of N’,5-Dihydroxypyridine-3-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’,5-Dihydroxypyridine-3-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield pyridine ketones, while reduction of the carboximidamide group can produce primary amines .

Scientific Research Applications

N’,5-Dihydroxypyridine-3-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’,5-Dihydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboximidamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The provided evidence lists structurally analogous pyridine derivatives with variations in substituents and functional groups. Below is a detailed comparison:

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name Substituents (Position) Functional Groups Molecular Weight* Potential Implications
N,5-Dihydroxypyridine-3-carboximidamide -OH (5), -C(=NH)NH₂ (3) Hydroxyl, Carboximidamide ~169.13 g/mol High polarity, potential metal chelation
N-(5-Iodopyridin-3-yl)pivalamide -I (5), -Pivalamide (3) Iodo, Amide ~320.11 g/mol Increased steric bulk, halogen-mediated reactivity
N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide -Br (2), -OH (5), -Pivalamide (3) Bromo, Hydroxyl, Amide ~301.14 g/mol Electrophilic reactivity, moderate solubility
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide -OH (2), -I (5), -Acetamide (3) Hydroxyl, Iodo, Amide ~280.04 g/mol Dual hydrogen bonding, halogen bonding potential
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide -Br (5), -CN (2), -Pivalamide (3) Bromo, Cyano, Amide ~297.11 g/mol Electron-withdrawing effects, nitrile reactivity

*Molecular weights calculated based on atomic composition.

Key Observations:

In contrast, the target compound lacks halogens, likely reducing its electrophilic reactivity . Hydroxyl Groups: Both the target compound and N-(2-bromo-5-hydroxypyridin-3-yl)pivalamide feature hydroxyl groups, which enhance solubility in polar solvents. However, the target’s dual -OH groups may increase acidity and metal-binding capacity compared to mono-hydroxyl analogs. Amidine vs. Amide: The carboximidamide group in the target compound differs from the pivalamide/acetamide groups in analogs .

Electronic and Steric Profiles: The cyano (-CN) group in N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide introduces electron-withdrawing effects, which could stabilize negative charges or direct electrophilic substitution. The target compound’s carboximidamide group, however, may delocalize electron density via resonance, altering its reactivity.

Research Findings and Limitations

No experimental data (e.g., solubility, stability, bioactivity) for this compound are available in the provided evidence. Comparisons are thus speculative, based on structural analogs:

  • Synthetic Challenges : The absence of iodinated or brominated substituents in the target compound may simplify synthesis compared to halogenated analogs .
  • Biological Potential: Amidines are known protease inhibitors (e.g., thrombin inhibitors), suggesting the target compound could be explored for similar applications, unlike amide-dominated analogs .

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